molecular formula C21H27N3O3 B5562647 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone

4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone

Cat. No. B5562647
M. Wt: 369.5 g/mol
InChI Key: BHNSSZQTUDCOSL-UHFFFAOYSA-N
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Description

The research on compounds closely related to "4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone" involves their synthesis, structural analysis, and exploration of chemical properties for potential pharmacological activities. These compounds are of interest due to their complex structures and potential as pharmacophores in drug discovery.

Synthesis Analysis

The synthesis of similar complex compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular structure. For instance, Wu et al. (2000) synthesized 1,1,4,4-tetrasubstituted cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines via cycloaddition, followed by reductive opening of lactone-bridged adducts, indicating a method that could potentially be adapted for the synthesis of the target compound (Wu, Toppet, Compernolle, & Hoornaert, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound is often elucidated using X-ray crystallography and NMR spectroscopy. Karczmarzyk and Malinka (2004) provided detailed crystal and molecular structure analysis of a related compound, offering insights into its stereochemistry and molecular conformations (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving the target compound's functional groups, such as cyclopropyl, pyrrolidinyl, and piperazinone, can significantly alter its chemical properties and biological activities. Studies on similar compounds have shown that modifications at specific positions can lead to changes in pharmacological activity, as demonstrated by Wentland et al. (1993) in their work on quinoline derivatives (Wentland et al., 1993).

Scientific Research Applications

Antibacterial and Biofilm Inhibition

4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone derivatives have shown significant promise in combating bacterial infections and inhibiting biofilms. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, demonstrating potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. One such compound exhibited remarkable antibacterial efficacies with low minimum inhibitory concentration (MIC) values against E. coli, S. aureus, and S. mutans strains. It also showed superior biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, highlighting its potential as a new class of antibacterial agents with effective biofilm disruption capabilities (Mekky & Sanad, 2020).

Mammalian Topoisomerase II Inhibition

Compounds related to 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone have been investigated for their interaction with mammalian topoisomerase II (topo II), a critical enzyme involved in DNA replication and cell cycle control. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a structurally related compound, showed interactive potential with mammalian topo II, suggesting a mechanism for inhibiting cancer cell proliferation by interfering with DNA replication processes (Wentland et al., 1993).

HIV-1 Reverse Transcriptase Inhibition

Analogues of 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone have been synthesized and evaluated for their efficacy in inhibiting the HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle. This research highlights the compound's potential role in developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, offering a promising avenue for antiretroviral therapy enhancements (Romero et al., 1994).

properties

IUPAC Name

4-(1-cyclopropyl-5-oxopyrrolidine-3-carbonyl)-1-[(3,4-dimethylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14-3-4-16(9-15(14)2)11-22-7-8-23(13-20(22)26)21(27)17-10-19(25)24(12-17)18-5-6-18/h3-4,9,17-18H,5-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNSSZQTUDCOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCN(CC2=O)C(=O)C3CC(=O)N(C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone

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